molecular formula C14H17Cl2N3O3S B2887692 Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride CAS No. 1417635-76-7

Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride

Cat. No.: B2887692
CAS No.: 1417635-76-7
M. Wt: 378.27
InChI Key: ARVJXIULMHSZOH-UHFFFAOYSA-N
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Description

Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzyl group, a thiazole ring, and an aminoacetamido group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-aminoacetamide and 4-methyl-1,3-thiazole-5-carboxylic acid.

  • Reaction Steps: The amino group of 2-aminoacetamide reacts with the carboxyl group of 4-methyl-1,3-thiazole-5-carboxylic acid to form an amide bond.

  • Benzyl Ester Formation: The resulting compound is then treated with benzyl chloride to form the benzyl ester.

  • Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

  • Batch Production: The synthesis is carried out in batches, with careful control of reaction conditions such as temperature, pH, and reaction time.

  • Purification: The final product is purified using crystallization techniques to ensure high purity and yield.

Types of Reactions:

  • Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the thiazole ring to produce reduced derivatives.

  • Substitution: The amino group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized thiazole derivatives.

  • Reduction Products: Reduced thiazole derivatives.

  • Substitution Products: Substituted amino derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research. Biology: It is used in biological studies to investigate the role of thiazole derivatives in biological systems. Medicine: Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

  • Benzyl 2-(2-aminoacetamido)acetate: Similar structure but lacks the thiazole ring.

  • 4-Methylbenzene-1-sulfonic acid: Similar molecular weight but different functional groups.

Uniqueness: Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

benzyl 2-[(2-aminoacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S.2ClH/c1-9-12(21-14(16-9)17-11(18)7-15)13(19)20-8-10-5-3-2-4-6-10;;/h2-6H,7-8,15H2,1H3,(H,16,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVJXIULMHSZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN)C(=O)OCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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